Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester
Description
Properties
Molecular Formula |
C18H21FN2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
propan-2-yl 8-fluoro-1,1-dimethyl-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate |
InChI |
InChI=1S/C18H21FN2O2/c1-10(2)23-17(22)13-8-20-9-18(3,4)15-12-6-5-11(19)7-14(12)21-16(13)15/h5-8,10,20-21H,9H2,1-4H3 |
InChI Key |
LCBILDCOUYKCBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CNCC(C2=C1NC3=C2C=CC(=C3)F)(C)C |
Origin of Product |
United States |
Preparation Methods
Brønsted Acid Catalysis
A significant method involves the use of Brønsted acid catalysis to construct azepino[4,5-b]indole derivatives efficiently. This method is characterized by:
Operational Simplicity : The procedure is straightforward and can be conducted under mild conditions.
High Reaction Yields : The synthesis typically achieves high yields, making it economically favorable for large-scale applications.
Environmentally Benign Conditions : The reaction conditions are designed to minimize environmental impact.
This method has been documented to produce a variety of azepino[4,5-b]indole derivatives effectively under controlled conditions.
Intramolecular Heck Reaction
Another prominent approach involves an intramolecular Heck reaction that efficiently forms the azepino[4,5-b]indole structure. The key steps include:
Formation of the Seven-Membered Ring : This reaction facilitates the creation of the nitrogen-containing ring structure essential for azepinoindoles.
Subsequent Functionalization : Following the formation of the ring, further reactions can introduce various substituents such as carboxylic acids or esters.
Research indicates that this method can lead to diverse derivatives with varying biological activities.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of the two primary preparation methods discussed:
| Method | Advantages | Disadvantages |
|---|---|---|
| Brønsted Acid Catalysis | High yields; environmentally friendly | May require specific acid catalysts |
| Intramolecular Heck Reaction | Efficient ring formation; versatile | Potentially complex reaction conditions |
Research Findings
Recent studies have highlighted the biological significance of azepino[4,5-b]indole derivatives. These compounds have demonstrated potential in modulating various biological targets due to their structural characteristics.
Biological Activity
While specific data on Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester is limited, related compounds have shown promise in pharmacological applications:
- Interaction with Enzymes and Receptors : Many azepinoindoles exhibit significant interactions with biological receptors and enzymes, suggesting their potential as therapeutic agents.
Chemical Reactions Analysis
Types of Reactions
Azepino[4,5-b]indole-5-carboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Structure and Characteristics
The compound features a unique azepino-indole skeleton which is characterized by a seven-membered ring fused with an indole structure. Its molecular formula is C15H18FNO2, and it exhibits notable properties that make it suitable for various chemical reactions.
Synthetic Methods
Recent studies have highlighted various synthetic strategies to create azepino-indole derivatives. For instance, transition metal-catalyzed reactions such as cross-coupling and ring-closing metathesis have been employed to expand the diversity of azepino-indole compounds. These methods allow for the modification of the azepino framework to enhance biological activity or improve synthetic accessibility .
Medicinal Chemistry
Azepino-indole derivatives have been investigated for their potential pharmacological activities. For example:
- Antimalarial Activity : Research indicates that certain azepino-indole skeletons serve as precursors for compounds with antimalarial properties. The Pictet-Spengler reaction involving tryptamine derivatives has been utilized to synthesize these alkaloids .
- Serotonin Receptor Interaction : Studies have shown that some azepino-indole compounds can interact with serotonin receptors, suggesting potential applications in treating mood disorders or other neuropsychiatric conditions. Specifically, purpurascenines A-C derived from Cortinarius purpurascens were found to exhibit antagonistic effects on the 5-HT2A serotonin receptor .
Case Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of azepino-indole alkaloids, it was found that certain derivatives did not exhibit significant cytotoxicity against human cancer cell lines (PC-3, HCT-116, MCF-7). This suggests that while these compounds may lack direct anticancer effects, they could be further modified to enhance their therapeutic profiles .
Case Study 2: Mechanistic Insights
Quantum chemical calculations have elucidated the reaction mechanisms involved in synthesizing azepino-indole skeletons. These insights are crucial for understanding enzyme activities that facilitate the formation of these complex structures and can guide future synthetic efforts .
Table 1: Summary of Biological Activities of Azepino-Indole Derivatives
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Purpurascenine A | Antagonist at 5-HT2A receptor | |
| Azepino Indole Alkaloid | Antimalarial precursor | |
| Azepino-Indole Derivative | No significant antiproliferative effects |
Table 2: Synthetic Methods for Azepino-Indole Compounds
Mechanism of Action
The mechanism of action of azepino[4,5-b]indole-5-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, they may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Ester Group Impact :
- The isopropyl ester in the target compound enhances metabolic stability and bioavailability compared to the ethyl ester in X-Ceptor .
- Replacement with a methyl ester (CAS 66859-22-1) reduces molecular weight (244.29 g/mol) but eliminates fluorine, critical for receptor binding .
Fluorine Positioning: The 8-fluoro group in the target compound optimizes FXR binding affinity.
Comparative Efficacy :
- In C57BL/6J mice on a high-fat diet, the target compound reduced cholesterol across all lipoprotein species, outperforming GW4064 and 6-ECDCA .
- X-Ceptor (ethyl ester) showed ~50% lower potency in transactivation assays compared to FXR-450 .
Structural Analogs in Drug Discovery: Derivatives with bis(phenylmethyl)amino groups (e.g., CAS 629662-61-9) are explored as nitric oxide probes, indicating scaffold versatility .
Biological Activity
Azepino[4,5-b]indole derivatives are a class of compounds gaining attention in medicinal chemistry due to their diverse biological activities. The specific compound in focus, Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester (hereafter referred to as "the compound"), exhibits a range of pharmacological properties that warrant detailed exploration. This article synthesizes current research findings on its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a seven-membered azepine ring fused to an indole moiety. The presence of a carboxylic acid and a fluorine substituent significantly influences its reactivity and biological interactions.
Anticancer Activity
Research indicates that azepino-indole derivatives possess promising anticancer properties. A study evaluating various indole-based compounds reported that modifications at the C-5 position, such as the introduction of the azepine structure, enhanced cytotoxicity against several cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Azepino-Indole | A-549 (Lung) | 1.28 |
| Control (Standard) | A-549 | 0.07 |
The compound demonstrated an IC50 value of 1.28 µM against A-549 lung cancer cells, indicating significant cytotoxic potential compared to standard treatments .
Antimicrobial Activity
The compound has also been assessed for antimicrobial efficacy. In vitro studies showed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Bacterial Strain | IC50 (µg/mL) |
|---|---|
| S. aureus | 2.1 |
| B. subtilis | 3.3 |
These results suggest that structural modifications enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
The mechanism underlying the biological activity of the compound is believed to involve interactions with key cellular targets. For instance, studies have indicated that azepino-indoles can inhibit certain enzymes involved in cancer progression and inflammation pathways. Specifically, they may act as inhibitors of angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation and cardiovascular health.
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer effects of azepino-indoles involved testing various derivatives against multiple cancer cell lines. The study found that compounds with specific substitutions at the azepine ring exhibited enhanced selectivity and potency against cancer cells while showing reduced toxicity towards normal cells .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of the compound against resistant strains of bacteria. The findings revealed that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting its potential use in treating multidrug-resistant infections .
Q & A
Q. What synthetic methodologies are commonly employed for constructing the azepino[4,5-b]indole core in this compound?
The azepinoindole scaffold can be synthesized via cyclization strategies using indole derivatives as precursors. For example, tetrafluoroindole synthesis (as in ) involves fluorinated aromatic starting materials and multi-step functionalization. A key step includes ring closure via catalytic methods, such as CuI-mediated click chemistry for triazole formation (). Solvent systems like PEG-400/DMF mixtures are often used to enhance reaction efficiency .
Q. How can the purity and structure of this compound be validated experimentally?
Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and stereochemistry. For instance, ¹⁹F NMR is critical for verifying the 8-fluoro substituent. Mass spectrometry (e.g., FAB-HRMS) provides molecular weight confirmation, while TLC monitors reaction progress. Column chromatography with optimized eluents (e.g., 70:30 ethyl acetate/hexane) ensures purity .
Q. What are the functional roles of the 1,1-dimethyl and 1-methylethyl ester groups in this compound?
The 1,1-dimethyl groups likely enhance metabolic stability by reducing oxidation at the tetrahydroazepine ring. The 1-methylethyl ester (isopropyl ester) serves as a prodrug moiety, improving lipophilicity for membrane permeability. Similar ester modifications are observed in indole-based pharmaceuticals ( ) .
Advanced Research Questions
Q. How can synthetic yields be improved for the 8-fluoro substitution under challenging reaction conditions?
Fluorination efficiency depends on precursor availability and reaction kinetics. demonstrates that hexafluorobenzene derivatives can be fluorinated via electrophilic substitution. Optimizing temperature, catalyst loading (e.g., CuI), and solvent polarity (e.g., PEG-400) minimizes side reactions. Kinetic studies using HPLC or in situ NMR can identify rate-limiting steps .
Q. What analytical strategies resolve contradictions in NMR data for structurally similar intermediates?
Overlapping signals in crowded regions (e.g., tetrahydroazepine protons) require advanced techniques like COSY or NOESY to assign spatial relationships. For fluorine-containing analogs, ¹⁹F-¹H HMBC correlations clarify coupling patterns. Computational modeling (DFT) may also predict chemical shifts for validation .
Q. How can heterocyclic side chains (e.g., thiazolidinone) be introduced to modify bioactivity?
Condensation reactions with 2-thioxothiazolidin-4-one ( ) or 2-aminothiazol-4(5H)-one ( ) in acetic acid/sodium acetate enable side-chain incorporation. Reflux conditions (3–5 hours) and recrystallization (DMF/acetic acid) ensure product stability. Structure-activity relationship (SAR) studies can then evaluate pharmacological effects .
Q. What challenges arise in sourcing rare intermediates like hexahydroazepinoindole derivatives?
Sigma-Aldrich lists such compounds as "rare chemicals" without analytical data ( ). Researchers must independently verify identity/purity via LC-MS or NMR. Alternative routes include custom synthesis via contract labs or adapting published procedures (e.g., ’s triazole-based approach) .
Methodological Considerations
Key Notes for Experimental Design
- Solvent Selection : Polar aprotic solvents (DMF, PEG-400) enhance solubility of indole intermediates.
- Catalyst Optimization : Screen Cu(I) catalysts for triazole/azepine ring formation to minimize byproducts.
- Stability Testing : Monitor ester hydrolysis under physiological pH using HPLC to assess prodrug viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
